6,6-Paracyclophane

Thermochemistry Strain Energy Cyclophane Stability

6,6-Paracyclophane (CAS 4384-23-0) is a bridged [6.6]cyclophane hydrocarbon consisting of two para-phenylene rings linked by two hexamethylene chains, with molecular formula C24H32 and molecular weight 320.5 g/mol. It belongs to the [n.n]paracyclophane class, characterized by a rigid, strain-imparting macrocyclic architecture that restricts rotational freedom and forces the aromatic rings into a distorted, non-planar conformation.

Molecular Formula C24H32
Molecular Weight 320.5 g/mol
CAS No. 4384-23-0
Cat. No. B15400845
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6,6-Paracyclophane
CAS4384-23-0
Molecular FormulaC24H32
Molecular Weight320.5 g/mol
Structural Identifiers
SMILESC1CCCC2=CC=C(CCCCCCC3=CC=C(CC1)C=C3)C=C2
InChIInChI=1S/C24H32/c1-2-6-10-22-17-19-24(20-18-22)12-8-4-3-7-11-23-15-13-21(9-5-1)14-16-23/h13-20H,1-12H2
InChIKeyKZCIQXIXTWAXSA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





6,6-Paracyclophane (CAS 4384-23-0): Structural, Thermochemical, and Reactivity Baseline for Research Procurement


6,6-Paracyclophane (CAS 4384-23-0) is a bridged [6.6]cyclophane hydrocarbon consisting of two para-phenylene rings linked by two hexamethylene chains, with molecular formula C24H32 and molecular weight 320.5 g/mol . It belongs to the [n.n]paracyclophane class, characterized by a rigid, strain-imparting macrocyclic architecture that restricts rotational freedom and forces the aromatic rings into a distorted, non-planar conformation . First synthesized by Abell and Cram in 1954, this compound serves as a foundational scaffold for exploring the interplay between aromaticity, molecular strain, and transannular interactions .

Why Generic [n.n]Paracyclophane Substitution Fails: Quantitative Strain and Stability Differentiators for 6,6-Paracyclophane


Generic substitution among [n.n]paracyclophanes is invalid due to extreme, non-linear variations in molecular strain, thermodynamic stability, and aromatic distortion driven by bridge length. For example, [2.2]paracyclophane exhibits a strain energy of ~31 kcal/mol and severe ring bending (bridgehead carbons displaced >20° from planarity), while [4.4]paracyclophane is nearly strain-free [1]. 6,6-Paracyclophane occupies a distinct intermediate regime: experimental heats of combustion reveal a gas-phase heat of formation of -18.5 ± 2.8 kcal/mol and a near-zero strain energy of -7 kcal/mol (experimental, room temperature), contrasting sharply with the highly endothermic values of smaller homologs [2]. This unique strain profile directly governs its conformational dynamics, chemical reactivity, and suitability for applications where controlled macrocyclic geometry is critical .

6,6-Paracyclophane vs. [n]Paracyclophane Analogs: Head-to-Head Thermochemical and Structural Differentiation Data


Experimental Gas-Phase Heat of Formation and Strain Energy: 6,6-Paracyclophane vs. 1,8-Paracyclophane

Experimental combustion calorimetry provides direct, quantitative comparison of thermodynamic stability. The gas-phase heat of formation (ΔHf°gas) for 6,6-paracyclophane is -18.5 ± 2.8 kcal/mol, significantly more exothermic (more stable) than that of the smaller homolog 1,8-paracyclophane, which has a ΔHf°gas of 6.9 ± 2.2 kcal/mol [1]. Consequently, the experimental room-temperature strain energy of 6,6-paracyclophane is calculated to be -7 kcal/mol, whereas 1,8-paracyclophane exhibits a positive strain energy of 2 kcal/mol [1].

Thermochemistry Strain Energy Cyclophane Stability

Strain Energy Reduction with Bridge Length: 6,6-Paracyclophane vs. [2.2]Paracyclophane

Computational studies quantify the decrease in molecular strain as bridge length increases. Density functional theory (DFT) calculations place the strain energy of [2.2]paracyclophane at approximately 31 kcal/mol [1]. In stark contrast, the experimentally determined strain energy for 6,6-paracyclophane is -7 kcal/mol, indicating that the molecule is essentially strain-free and even slightly stabilized relative to its strainless reference state [2].

Strain Energy Molecular Mechanics DFT Calculations

Aromatic Ring Distortion: Out-of-Plane Bending Angles in [6]Paracyclophane Derivatives vs. 6,6-Paracyclophane

X-ray crystallography reveals that in highly strained [6]paracyclophane derivatives, the aromatic bridgehead carbon is bent out of the plane by 19.4°–20.5°, with benzyl carbons deviating by an additional 20.2° [1][2]. While specific X-ray data for the parent 6,6-paracyclophane is less documented, its larger 16-membered ring and near-zero strain energy [3] strongly suggest that its aromatic rings experience significantly less bending distortion. This positions 6,6-paracyclophane as a baseline for 'undistorted' or minimally distorted aromaticity within the cyclophane family.

X-ray Crystallography Aromaticity Structural Distortion

Aromaticity Retention: Strain vs. Resonance Compensation in [6]Paracyclophane vs. 6,6-Paracyclophane

In [6]paracyclophane, the calculated strain energy (SE_ring ≈ 32.9 kcal/mol, MNDO) nearly cancels the resonance energy (E_resonance ≈ 36 kcal/mol), causing the molecule to exhibit diene-like, alkene-type reactivity rather than classical aromatic behavior [1]. In contrast, the experimental near-zero strain energy of 6,6-paracyclophane (-7 kcal/mol) indicates that resonance stabilization overwhelmingly dominates, and the compound is expected to behave as a typical aromatic system [2].

Aromaticity Reactivity Strain-Resonance Balance

6,6-Paracyclophane: Validated Application Scenarios Based on Thermochemical and Structural Differentiation


Benchmark Substrate for Fundamental Cyclophane Thermochemistry and Strain Theory

Researchers investigating the relationship between molecular strain, aromaticity, and thermodynamic stability can utilize 6,6-paracyclophane as a key reference point. Its experimentally determined near-zero strain energy (-7 kcal/mol) and exothermic heat of formation provide a critical data point contrasting with the high strain of [2.2]paracyclophane (~31 kcal/mol) and the alkene-like behavior of [6]paracyclophane (SE ≈ 32.9 kcal/mol) [1][2]. This makes it an essential compound for validating computational models (e.g., DFT, molecular mechanics) across a range of bridge lengths [3].

Conformationally Flexible Macrocyclic Scaffold for Host-Guest and Supramolecular Chemistry

Due to its low strain and large, 16-membered ring, 6,6-paracyclophane serves as a conformationally adaptable platform for designing molecular receptors, sensors, or supramolecular assemblies. Unlike the rigid, pre-organized cavity of [2.2]paracyclophane, the flexibility of 6,6-paracyclophane allows it to adjust its conformation to accommodate diverse guest molecules, a property valuable for selective binding studies and the development of stimuli-responsive materials [1].

Model System for Preserved Aromaticity in Macrocycles

For studies focused on aromaticity and π-conjugation in large-ring systems, 6,6-paracyclophane offers a model where classical benzene-like behavior is retained. Its minimal ring distortion and dominant resonance stabilization (inferred from low strain) contrast with the distorted, alkene-like reactivity of smaller [n]paracyclophanes, making it a suitable control or baseline compound in photophysical, electrochemical, and synthetic investigations of aromatic macrocycles [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

52 linked technical documents
Explore Hub


Quote Request

Request a Quote for 6,6-Paracyclophane

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.